molecular formula C8H7NO2S B2495271 Methyl 4-(cyanomethyl)thiophene-2-carboxylate CAS No. 878741-67-4

Methyl 4-(cyanomethyl)thiophene-2-carboxylate

Cat. No.: B2495271
CAS No.: 878741-67-4
M. Wt: 181.21
InChI Key: VGNQIBJZCTXQPN-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyanomethyl and carboxylate groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyanomethyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(cyanomethyl)thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyanomethyl and carboxylate groups, which provide distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

methyl 4-(cyanomethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQIBJZCTXQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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